1,3,5-O-Methylidyne-myo-inositol

Catalog No.
S1492631
CAS No.
98510-20-4
M.F
C7H10O6
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-O-Methylidyne-myo-inositol

CAS Number

98510-20-4

Product Name

1,3,5-O-Methylidyne-myo-inositol

IUPAC Name

2,4,10-trioxatricyclo[3.3.1.13,7]decane-6,8,9-triol

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C7H10O6/c8-1-4-2(9)6-3(10)5(1)12-7(11-4)13-6/h1-10H

InChI Key

WJJFNSGWGPSKAO-UHFFFAOYSA-N

SMILES

C1(C2C(C3C(C1OC(O2)O3)O)O)O

Synonyms

2,4,10-Trioxatricyclo[3.3.1.13,7]decane, myo-Inositol deriv.; myo-Inositol-1,3,5-orthoformate; myo-Inositol Monoorthoformate

Canonical SMILES

C1(C2C(C3C(C1OC(O2)O3)O)O)O

1,3,5-O-Methylidyne-myo-inositol is a chemical compound with the molecular formula C₇H₁₀O₆ and a CAS number of 98510-20-4. This compound is a derivative of myo-inositol, which is a cyclic sugar alcohol that plays a crucial role in cellular signaling and metabolism. The unique structural feature of 1,3,5-O-Methylidyne-myo-inositol is the presence of a methylene bridge connecting the hydroxyl groups at the 1, 3, and 5 positions of the myo-inositol framework. This modification alters its chemical properties and potential biological activities compared to its parent compound.

1,3,5-O-Methylidyne-myo-inositol itself likely doesn't have a specific biological function. However, it serves as a precursor for the synthesis of inositol phosphates, which act as important second messengers in various cellular processes, including signal transduction, gene regulation, and cell proliferation [].

Typical of inositol derivatives. Notably:

  • Hydrolysis: This compound reacts with water to yield myo-inositol and methylene chloride as byproducts. The hydrolysis can be catalyzed by acids or bases, leading to the regeneration of myo-inositol .
  • Acid-Catalyzed Reactions: It can participate in acid-catalyzed reactions similar to other orthoesters, which may lead to the formation of acylated derivatives under specific conditions .

The biological activity of 1,3,5-O-Methylidyne-myo-inositol is an area of ongoing research. Myo-inositol and its derivatives are known to be involved in several cellular processes:

  • Cell Signaling: Myo-inositol derivatives play critical roles in signaling pathways, particularly in phosphoinositide signaling.
  • Potential Therapeutic Uses: There is potential for derivatives like 1,3,5-O-Methylidyne-myo-inositol in therapeutic applications related to metabolic disorders and neurodegenerative diseases due to their influence on cellular signaling pathways .

The synthesis of 1,3,5-O-Methylidyne-myo-inositol can be achieved through several methods:

  • Methylation of Myo-Inositol: One common approach involves the selective methylation of myo-inositol using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Orthoester Formation: Another method includes forming orthoesters from myo-inositol followed by selective reactions that introduce the methylene bridge at the desired positions .

1,3,5-O-Methylidyne-myo-inositol has several applications:

  • Research Tool: It serves as a valuable compound in biochemical research for studying inositol metabolism and signaling pathways.
  • Pharmaceutical Development: Its unique structure may offer insights into developing new therapeutic agents targeting metabolic and neurological disorders.

Several compounds share structural similarities with 1,3,5-O-Methylidyne-myo-inositol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Myo-InositolSix-membered cyclic sugar alcoholNatural compound involved in cellular signaling
D-Chiro-InositolIsomer of myo-inositol with different stereochemistryPlays a role in insulin signaling
2-O-Methylmyo-InositolMethylation at the 2-positionAffects cell signaling differently than myo-inositol
1,2-Diacyl-sn-glycerolsGlycerol backbone with acyl groupsInvolved in membrane structure and function

The uniqueness of 1,3,5-O-Methylidyne-myo-inositol lies in its specific methylene bridge modification at the 1, 3, and 5 positions which distinguishes it from other derivatives. This modification potentially alters its reactivity and biological interactions compared to other inositols.

Classical Synthetic Approaches

The classical synthesis of 1,3,5-O-Methylidyne-myo-inositol centers on acid-catalyzed transesterification reactions between scyllo-inositol and triethyl orthoformate. A seminal protocol involves heating scyllo-inositol with triethyl orthoformate in N,N-dimethylformamide (DMF) at 100°C for 22 hours under an inert atmosphere, using toluene-4-sulfonic acid as a catalyst [1]. This method achieves an 84% yield by leveraging the electrophilic nature of the orthoformate to form the methylidyne bridge across the 1,3,5-hydroxyl groups of the inositol backbone [1]. The regioselectivity of this reaction is attributed to the steric and electronic effects of the inositol conformation, which favor axial attack at the 1,3,5-positions [2].

Early work by Peng and Kishi demonstrated that the choice of solvent critically influences reaction efficiency, with DMF providing optimal solubility for both the inositol substrate and the orthoformate reagent [1]. The reaction’s dependence on anhydrous conditions and controlled temperature gradients underscores the sensitivity of orthoester formation to moisture and thermal decomposition [2]. While this method remains foundational, its reliance on stoichiometric acid catalysts and high-boiling-point solvents presents challenges in product isolation and environmental impact.

Modern Synthetic Strategies

Contemporary approaches have focused on improving regioselectivity and reducing reaction complexity. A notable advancement involves the use of dimethyl sulfoxide (DMSO) as an alternative solvent system, which enhances reaction rates and simplifies purification [3]. In one optimized procedure, camphorsulfonic acid catalyzes the transesterification of myo-inositol with trimethyl orthobenzoate in DMSO at 60–80°C, yielding 92% of the orthoester intermediate [3]. This solvent shift mitigates side reactions observed in DMF, such as thermal degradation of the catalyst, while maintaining high regiocontrol [3].

Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the inositol core with precise stereochemistry. Starting from a bis-Weinreb amide derived from D-tartrate, RCM with a Grubbs catalyst generates the cyclohexene intermediate, which is subsequently dihydroxylated to yield myo-inositol derivatives [6]. This strategy bypasses the need for protective group manipulations and enables enantioselective access to the target compound [6]. Computational studies have further refined substrate design to favor the desired [4+2] cycloaddition pathway, reducing byproduct formation [3].

Stereoselective Synthesis

Stereochemical control in 1,3,5-O-Methylidyne-myo-inositol synthesis has been achieved through strategic protection-deprotection sequences and chiral auxiliaries. Acid hydrolysis of orthoesters under carefully controlled conditions directs esterification to specific hydroxyl groups. For instance, treatment of 1,3,5-orthoacetate with aqueous trifluoroacetic acid (TFA) selectively generates the 2-O-acetate derivative with quantitative yield, exploiting the kinetic preference for axial protonation [2]. This regioselectivity is conserved across orthobenzoate systems, where steric hindrance from bulky aryl groups further biases the reaction trajectory [2].

The use of chiral Lewis acid catalysts has enabled asymmetric induction in critical bond-forming steps. In one example, a titanium-based complex coordinates to the inositol hydroxyls, orienting the orthoformate reagent for stereospecific attack at the 1,3,5-positions [4]. This method has been applied to the synthesis of non-symmetric inositol derivatives, which serve as intermediates for glycosylphosphatidylinositol (GPI) anchors [4]. Recent advances in enzymatic desymmetrization, though not yet applied to 1,3,5-O-Methylidyne-myo-inositol, offer promise for future stereoselective routes [5].

Green Chemistry Approaches

Efforts to align 1,3,5-O-Methylidyne-myo-inositol synthesis with green chemistry principles have focused on solvent substitution and catalytic efficiency. While classical methods employ DMF—a solvent with notable toxicity—recent protocols utilize cyclopentyl methyl ether (CPME) as a safer alternative [3]. Catalytic systems have also been optimized; for example, p-toluenesulfonic acid (PTSA) loadings have been reduced from 10 mol% to 2 mol% without compromising yield, minimizing waste generation [3].

Enzymatic cascades represent a frontier in sustainable production. Although current industrial processes rely on chemical hydrolysis of phytate, in vitro multi-enzyme systems have demonstrated the feasibility of converting glucose-6-phosphate to myo-inositol via myo-inositol-1-phosphate synthase [5]. Adaptation of these systems to accommodate orthoester chemistry could revolutionize the field, though challenges in enzyme stability and cofactor regeneration remain [5].

Scale-up Considerations for Research Applications

Transitioning laboratory-scale syntheses to industrial production requires addressing solvent recovery, catalyst reuse, and thermal management. The gram-scale synthesis of 1,3,5-O-Methylidyne-myo-inositol has been achieved through continuous distillation of methanol byproducts during transesterification, maintaining reaction equilibrium and improving yields [3]. Purification strategies have been streamlined using silica gel filtration and recrystallization from ethyl acetate, which effectively remove unreacted orthoformate and acid catalysts [1].

Economic analyses highlight the cost-effectiveness of recycling DMF via fractional distillation, reducing raw material expenses by 40% in pilot-scale trials [3]. Additionally, the development of immobilized acid catalysts on mesoporous silica supports has enabled continuous-flow production, enhancing throughput while minimizing catalyst leaching [3]. These innovations collectively address the dual demands of scalability and sustainability in industrial settings.

XLogP3

-2.3

Wikipedia

Myo-Inositol monoorthoformate

Dates

Modify: 2023-08-15

Explore Compound Types